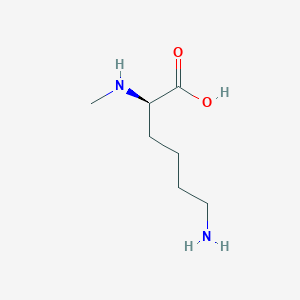
N2-Methyl-D-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Methyl-D-lysine is a derivative of the amino acid lysine, where a methyl group is attached to the nitrogen atom at the second position of the lysine side chain. This compound is of significant interest in biochemical research due to its role in post-translational modifications, particularly in the methylation of proteins. Methylation of lysine residues in proteins can influence various cellular processes, including gene expression, protein-protein interactions, and signal transduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-D-lysine typically involves the methylation of lysine derivatives. One common method is the reductive methylation of lysine using formaldehyde and a reducing agent such as sodium cyanoborohydride. This reaction can be carried out under mild conditions in aqueous media, making it suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound may involve the use of protected lysine derivatives to ensure selective methylation at the desired position. For example, Nα-Fmoc-Nε-(Boc, methyl)-L-lysine can be synthesized using malonate derivatives and dibromobutane as key intermediates. This method allows for the production of methylated lysine derivatives in multi-gram quantities without the need for expensive reagents .
Análisis De Reacciones Químicas
Types of Reactions: N2-Methyl-D-lysine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl or carboxyl derivatives.
Reduction: The compound can be reduced to remove the methyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Hydroxymethyl-lysine, carboxymethyl-lysine.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives
Aplicaciones Científicas De Investigación
N2-Methyl-D-lysine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N2-Methyl-D-lysine involves its incorporation into proteins, where it can influence protein function through methylation. Lysine methylation is a post-translational modification that can regulate protein-protein interactions, gene expression, and signal transduction pathways. The methylation of lysine residues is catalyzed by lysine methyltransferases, which transfer methyl groups from S-adenosylmethionine to the lysine side chain . This modification can alter the structure and function of proteins, leading to changes in cellular processes .
Comparación Con Compuestos Similares
N2-Methyl-D-lysine can be compared with other methylated lysine derivatives, such as:
N2-Methyl-L-lysine: Similar in structure but with a different stereochemistry.
N6-Methyl-L-lysine: Methylation occurs at the sixth position of the lysine side chain.
N6-Dimethyl-L-lysine: Contains two methyl groups at the sixth position.
Uniqueness: this compound is unique due to its specific methylation at the second position and its D-configuration, which can result in different biological activities and interactions compared to its L-counterparts .
Propiedades
Número CAS |
862504-02-7 |
|---|---|
Fórmula molecular |
C7H16N2O2 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2R)-6-amino-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m1/s1 |
Clave InChI |
OLYPWXRMOFUVGH-ZCFIWIBFSA-N |
SMILES isomérico |
CN[C@H](CCCCN)C(=O)O |
SMILES canónico |
CNC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
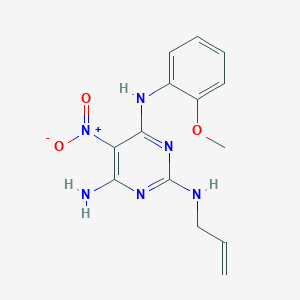
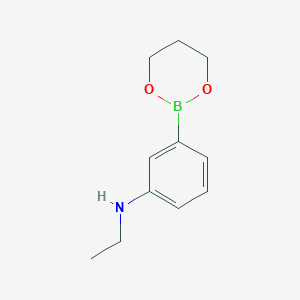
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)
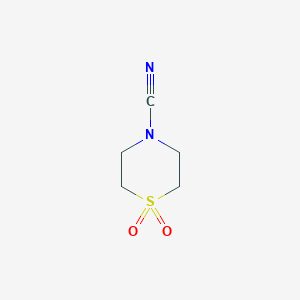
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)

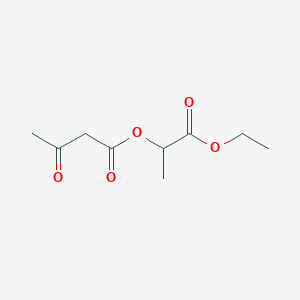
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
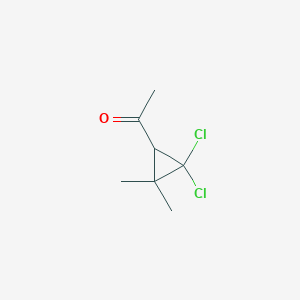
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)

![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)
